4-Chloro-6-nitroquinazoline

Process chemistry Patent route Tocartinib intermediate

4-Chloro-6-nitroquinazoline is a heterobifunctional quinazoline building block characterized by a chlorine leaving group at the C4 position and a nitro group at the C6 position. It serves as a critical intermediate in the synthesis of tyrosine kinase inhibitors (TKIs) and other anticancer agents, specifically enabling sequential functionalization at multiple positions on the quinazoline core [REFS-1, REFS-2].

Molecular Formula C8H4ClN3O2
Molecular Weight 209.59 g/mol
CAS No. 19815-16-8
Cat. No. B117968
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-6-nitroquinazoline
CAS19815-16-8
Molecular FormulaC8H4ClN3O2
Molecular Weight209.59 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1[N+](=O)[O-])C(=NC=N2)Cl
InChIInChI=1S/C8H4ClN3O2/c9-8-6-3-5(12(13)14)1-2-7(6)10-4-11-8/h1-4H
InChIKeyLZOSFEDULGODDH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Chloro-6-nitroquinazoline (CAS 19815-16-8): A Key Electrophilic Scaffold for Targeted Anticancer Agents


4-Chloro-6-nitroquinazoline is a heterobifunctional quinazoline building block characterized by a chlorine leaving group at the C4 position and a nitro group at the C6 position . It serves as a critical intermediate in the synthesis of tyrosine kinase inhibitors (TKIs) and other anticancer agents, specifically enabling sequential functionalization at multiple positions on the quinazoline core [REFS-1, REFS-2]. Its molecular structure (C8H4ClN3O2) provides a defined electrophilic center for nucleophilic substitution, with the electron-withdrawing nitro group activating the C4 position for SNAr reactions while serving as a masked aniline for downstream diversification.

Why 4-Chloro-6-nitroquinazoline Cannot Be Replaced by 4-Chloroquinazoline or the 7-Nitro Regioisomer


The electronic and steric influence of the nitro group's position on the quinazoline ring prevents direct substitution with 4-chloroquinazoline or 4-chloro-7-nitroquinazoline. The C6 nitro group uniquely activates the C4 position for nucleophilic aromatic substitution (SNAr) via electron withdrawal while maintaining a specific geometry for subsequent metal-catalyzed cross-coupling or reduction steps. The C7-nitro regioisomer exhibits altered reactivity and leads to different substitution patterns, and the unsubstituted 4-chloroquinazoline lacks the necessary activation for efficient stepwise functionalization, resulting in lower yields or incompatible reaction conditions in multi-step syntheses of bioactive molecules like tocartinib [REFS-1, REFS-2].

Quantitative Evidence for the Differentiated Performance of 4-Chloro-6-nitroquinazoline


Optimized Regioselective Synthesis of the 6-Nitro Isomer Achieves 96% Yield

The patented synthesis route for 4-chloro-6-nitroquinazoline hydrochloride demonstrates a highly efficient pathway by starting from 2-amino-4-nitrobenzonitrile, achieving a 96% yield for the key intermediate 6-nitroquinazolin-4(3H)-one, which is then converted quantitatively to the target compound [1]. This route is specific to the desired 6-nitro isomer, avoiding the isomeric mixtures often produced by direct nitration of 4-chloroquinazoline, which can result in the 7-nitro byproduct and require difficult separations.

Process chemistry Patent route Tocartinib intermediate

Enhanced SNAr Reactivity with 4-Chloro-6-nitroquinazoline Delivers 62–78% Yields in Anticancer Library Synthesis

In a 2025 study, nucleophilic aromatic substitution (SNAr) of a thiadiazole moiety with 4-chloro-6-nitroquinazoline afforded the final quinazoline–thiadiazole aryl-urea derivatives (9a–d) in moderate to good yields of 62–78% [1]. This reaction proceeds under mild conditions facilitated by the electron-withdrawing 6-nitro group activating the C4 chlorine for substitution. In contrast, similar SNAr reactions on the less activated 4-chloroquinazoline scaffold often require harsher conditions or result in lower yields due to reduced electrophilicity at C4.

Medicinal chemistry SNAr reaction Quinazoline-thiadiazole library

Distinct Electronic Landscapes of 6-Nitro vs. 7-Nitro Isomers Govern Regioselective Drug Functionalization

Foundational research by Morley and Simpson (1949) establishes that 4-chloro-6-nitroquinazoline and 4-chloro-7-nitroquinazoline undergo condensation with amines via distinct mechanistic pathways and with different rates due to the divergent electronic influence of the nitro group at the 6- vs. 7-positions [1]. Their later work in Nature explicitly notes that the 'relative reactivities of derivatives of cinnoline, quinazoline and quinoline containing a series of identical substituents attached to C4' are fundamentally altered by substituent position, confirming that the site of substitution dictates the chemical outcome in a way that prevents generic interchange [2].

Physical organic chemistry Isomer comparison Reactivity modulation

High-Impact Application Scenarios for 4-Chloro-6-nitroquinazoline Based on Proven Differentiation


Scalable Process-Scale Synthesis of 6-Substituted Quinazoline TKIs

The high-yielding, regiospecific synthetic route validated in patent CN115340541B makes 4-chloro-6-nitroquinazoline the unambiguous starting material for process chemistry groups scaling up the production of 6-aminoquinazoline-based tyrosine kinase inhibitors, such as derivatives of tocartinib. The elimination of isomeric purification steps and the quantitative final chlorination step provide a significant cost and time advantage compared to routes involving non-selective nitration [1].

Construction of Focused Anticancer Libraries via Reliable SNAr Chemistry

For medicinal chemistry teams synthesizing novel quinazoline–thiadiazole or quinazoline–urea conjugates, the demonstrated 62–78% SNAr yields provide a reliable synthetic foundation. The activated C4 position ensures efficient coupling with diverse nucleophiles, enabling rapid library expansion around the quinazoline core. Researchers can confidently select this compound over the less reactive 4-chloroquinazoline to maximize the diversity and yield of their screening collection [2].

Precise Structure-Activity Relationship (SAR) Studies at the Quinazoline C6 Position

Investigators conducting SAR studies on EGFR or other kinase inhibitors can use the inherent differentiation of the 6-nitro group to probe electronic and steric effects. The nitro group serves as a synthon for the crucial 6-amino motif found in many approved drugs (e.g., lapatinib analogues), but its initial presence uniquely activates the C4 position for selective functionalization, a sequence not feasible with the 7-nitro isomer. This compound enables a synthetic logic where C4 is diversified before C6, a key strategic advantage in complex molecule design [3].

Development of Irreversible Covalent EGFR Inhibitors

As indicated by its mechanism of action studies, the quinazoline core substituted at the C4 and C6 positions is a privileged scaffold for irreversible EGFR inhibition. The 4-chloro-6-nitroquinazoline provides an ideal electrophilic handle to install an aniline moiety at C4, which can then be further functionalized to an acrylamide warhead at C6 (after nitro reduction). This established pathway solidifies its role over alternative scaffolds for developing next-generation covalent anticancer agents .

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